Product packaging for 4-Hydroxy Darunavir(Cat. No.:CAS No. 313682-97-2)

4-Hydroxy Darunavir

Cat. No.: B117285
CAS No.: 313682-97-2
M. Wt: 563.7 g/mol
InChI Key: SNQVQNQWAPHMDK-HEXNFIEUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Hydroxy Darunavir (CAS 313682-97-2), with the molecular formula C27H37N3O8S and a molecular weight of 563.66 g/mol, is a significant oxidative metabolite and process impurity of Darunavir . Darunavir is a second-generation, non-peptidic HIV-1 protease inhibitor approved for clinical use that functions by binding to the protease's active site, thereby preventing the cleavage of viral Gag-Pol polyproteins and the production of mature, infectious viral particles . As a hydroxyphenyl derivative, this compound is critical in pharmaceutical research for studying the metabolic profile and pathways of Darunavir, primarily via cytochrome P450 enzymes . Its primary application lies in the development and validation of analytical methods for the quantification and identification of impurities in Darunavir active pharmaceutical ingredient (API) and finished drug products, which is essential for ensuring drug safety, quality, and regulatory compliance . Furthermore, this compound serves as a vital reference standard in metabolism and pharmacokinetic studies, helping researchers understand the stability and clearance of the parent drug. The study of such related substances is indispensable for advancing the development of robust antiretroviral therapies and investigating mechanisms of drug resistance . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H37N3O8S B117285 4-Hydroxy Darunavir CAS No. 313682-97-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-(4-hydroxyphenyl)butan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O8S/c1-17(2)14-30(39(34,35)21-9-5-19(28)6-10-21)15-24(32)23(13-18-3-7-20(31)8-4-18)29-27(33)38-25-16-37-26-22(25)11-12-36-26/h3-10,17,22-26,31-32H,11-16,28H2,1-2H3,(H,29,33)/t22-,23-,24+,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQVQNQWAPHMDK-HEXNFIEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=C(C=C1)O)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=C(C=C1)O)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313682-97-2
Record name Darunavir metabolite M33
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313682972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ((1S,2R)-3-(((4-AMINOPHENYL)SULFONYL)(2-METHYLPROPYL)AMINO)-2-HYDROXY-1-((4-HYDROXYPHENYL)METHYL)PROPYL)CARBAMIC ACID (3R,3AS,6AR)-HEXAHYDROFURO(2,3-B)FURAN-3-YL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q845QZT4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Metabolic Pathways and Enzymatic Formation of 4 Hydroxy Darunavir

Elucidation of Major Phase I Metabolic Reactions of Darunavir (B192927)

Darunavir undergoes extensive Phase I metabolism, primarily through oxidative reactions. drugbank.com These pathways are crucial in the biotransformation of the parent drug into various metabolites, including hydroxylated forms. Studies in healthy subjects have identified several key metabolic routes. researchgate.netnih.gov The principal Phase I reactions are aniline (B41778) aromatic hydroxylation, benzylic aromatic hydroxylation, and isobutyl aliphatic hydroxylation. drugbank.comresearchgate.netnih.govnih.gov

Benzylic Aromatic Hydroxylation

Aromatic hydroxylation also occurs at the benzylic position of darunavir, although this is considered a less prominent pathway compared to other hydroxylations. drugbank.comresearchgate.netnih.gov This reaction involves the addition of a hydroxyl group to the phenylmethyl group of the darunavir molecule. While not the primary route, it remains a recognized component of darunavir's Phase I metabolism. nih.govpharmacompass.com

Isobutyl Aliphatic Hydroxylation

The formation of 4-Hydroxy Darunavir is the direct result of isobutyl aliphatic hydroxylation. caymanchem.com This reaction is a major metabolic pathway for darunavir. drugbank.comnih.gov It involves the oxidation of the isobutyl group, leading to the formation of a monohydroxylated metabolite officially known as N-[3-[(4-aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]-carbamic acid, hexahydrofuro[2,3-b]furan-3-yl ester. researchgate.netcaymanchem.com This specific transformation is a key part of darunavir's extensive metabolism in the body. researchgate.netchemicalbook.in

Table 1: Major Phase I Metabolic Pathways of Darunavir

Metabolic Pathway Description Significance
Aniline Aromatic Hydroxylation Addition of a hydroxyl group to the aniline ring. Major Pathway researchgate.netnih.gov
Benzylic Aromatic Hydroxylation Addition of a hydroxyl group to the benzylic ring. Minor Pathway researchgate.netnih.govnih.gov
Isobutyl Aliphatic Hydroxylation Addition of a hydroxyl group to the isobutyl group, forming this compound. Major Pathway researchgate.netnih.govcaymanchem.com

| Carbamate (B1207046) Hydrolysis | Cleavage of the carbamate ester bond. | Major Pathway researchgate.netnih.gov |

Cytochrome P450 (CYP) Isoenzyme Involvement in this compound Formation

The oxidative metabolism of darunavir, including the hydroxylation reactions that form its various metabolites, is almost exclusively mediated by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. drugbank.comfda.gov

Primary Role of CYP3A in Darunavir Hydroxylation

Extensive research has demonstrated that darunavir is heavily metabolized by hepatic cytochrome enzymes, with the CYP3A subfamily playing the predominant role. drugbank.com Specifically, the CYP3A4 isoenzyme is identified as the primary catalyst for the oxidative metabolism of darunavir. nih.govnih.govhiv.govhiv-druginteractions.org This includes the isobutyl aliphatic hydroxylation that produces this compound. caymanchem.com The significant involvement of CYP3A4 is the reason darunavir is often co-administered with a CYP3A4 inhibitor like ritonavir (B1064) or cobicistat (B1684569). hiv.govcancer.gov These inhibitors slow the metabolism of darunavir, increasing its plasma concentration and therapeutic efficacy. nih.govcancer.gov Studies using human liver microsomes confirm that darunavir primarily undergoes oxidative metabolism catalyzed by CYP3A. fda.gov

Contribution of Other Cytochrome P450 Enzymes

While CYP3A4 is unequivocally the principal enzyme responsible for darunavir metabolism, the contribution of other CYP isoenzymes appears to be minimal. researchgate.netnih.gov The available scientific literature focuses heavily on the role of CYP3A4, and there is limited information detailing significant metabolic activity by other CYPs, such as CYP2D6, in the direct metabolism of darunavir itself. drugbank.comnih.govnih.gov The metabolism of ritonavir, the boosting agent, involves both CYP3A and CYP2D6, but for darunavir, the metabolic clearance is overwhelmingly attributed to CYP3A4. drugbank.com

Table 2: Enzyme Involvement in Darunavir Metabolism

Enzyme Role in Darunavir Metabolism Effect of Inhibition
CYP3A4 Primary enzyme for all major oxidative pathways, including aniline, benzylic, and isobutyl hydroxylation. drugbank.comnih.govhiv.gov Inhibition by agents like ritonavir significantly decreases darunavir metabolism, increasing its plasma levels. cancer.govpnas.org

| Other CYPs | Contribution is not well-characterized or is considered minor. | Not a primary focus for drug-drug interaction management concerning darunavir metabolism. |

Table 3: List of Compounds

Compound Name Other Names/Synonyms
This compound R-426857, Hydroxy darunavir
Darunavir DRV, TMC114, Prezista
Ritonavir RTV, Norvir
Cobicistat Tybost
Acetanilide N-phenylacetamide
Paracetamol Acetaminophen, Tylenol
Aniline Aminobenzene
Hexobarbital
Imipramine

Influence of Pharmacokinetic Boosting Agents on Hydroxylation

To enhance its therapeutic efficacy, darunavir is co-administered with a pharmacokinetic enhancer or "booster" that inhibits its rapid metabolism. The two primary agents used for this purpose are ritonavir and cobicistat, both of which are potent inhibitors of the CYP3A4 enzyme. nih.govnih.govcore.ac.uk

Impact of Ritonavir on Oxidative Metabolism and Metabolite Levels

Ritonavir is a powerful, mechanism-based inhibitor of CYP3A4 that drastically alters the metabolic profile of darunavir. encyclopedia.pub Co-administration of ritonavir significantly increases the systemic exposure to darunavir; studies have shown an 11- to 14-fold increase in the area under the plasma concentration-time curve (AUC) for darunavir when boosted with ritonavir. drugbank.comfda.gov This is a direct result of the inhibition of CYP3A4-mediated metabolism.

Crucially, ritonavir exhibits a differential effect on the various hydroxylation pathways. Boosting with ritonavir leads to significant inhibition of the major oxidative pathways: isobutyl aliphatic hydroxylation and aniline aromatic hydroxylation. nih.govnih.govresearchgate.net In contrast, the same studies reported that ritonavir had no effect on the formation of the metabolite from aromatic hydroxylation at the benzylic moiety, which is this compound. nih.govnih.govresearchgate.netcapes.gov.br

Table 1: Effect of Ritonavir Boosting on Darunavir Metabolism in Humans
Metabolic PathwayEffect of Ritonavir Co-administrationSupporting Evidence
Overall MetabolismSignificantly InhibitedUnchanged darunavir excretion increases from 8.0% to 48.8% of total dose. nih.govresearchgate.net
Isobutyl Aliphatic HydroxylationSignificantly InhibitedIdentified as a major pathway inhibited by ritonavir. nih.govnih.govresearchgate.net
Aniline Aromatic HydroxylationSignificantly InhibitedIdentified as a major pathway inhibited by ritonavir. nih.govnih.govresearchgate.net
Benzylic Aromatic Hydroxylation (Forms this compound)No EffectStudies report this minor pathway is not impacted by ritonavir boosting. nih.govnih.govresearchgate.netcapes.gov.br

Effects of Cobicistat on Hydroxylated Metabolite Formation

Cobicistat is noted to be a more selective CYP3A inhibitor than ritonavir and, importantly, lacks the enzyme-inducing properties that ritonavir has on other CYPs (such as CYP1A2, CYP2B6, and CYP2C9) and glucuronidation pathways. oup.comoup.com This leads to a different drug-drug interaction profile. oup.commdpi.com While studies confirm that darunavir boosted with cobicistat has a comparable efficacy and safety profile to darunavir/ritonavir, detailed studies quantifying the specific impact of cobicistat on the individual hydroxylated metabolites of darunavir are less available than for ritonavir. nih.govcore.ac.uk Some pharmacokinetic studies have noted that trough concentrations of darunavir may be slightly lower when boosted with cobicistat compared to ritonavir, which could suggest subtle differences in their inhibitory effects over a dosing interval, but the direct impact on the formation of this compound has not been explicitly detailed. core.ac.uknih.govresearchgate.net

In Vitro and In Vivo Characterization of this compound Formation Enzymes

The enzymatic basis for the formation of this compound has been established through both laboratory and clinical research.

In Vitro Characterization : Studies using human liver microsomes (HLMs) and specific recombinant human CYP enzymes have demonstrated that darunavir is almost exclusively metabolized by CYP3A4. drugbank.comnih.gov In one study, only the potent and specific CYP3A4 inhibitor ketoconazole (B1673606) was able to significantly block the oxidative metabolism of darunavir, confirming the primary role of this enzyme. fda.gov These in vitro systems show that CYP3A4 is responsible for the various hydroxylation reactions, including the benzylic hydroxylation that yields this compound. nih.gov

In Vivo Characterization : The role of CYP3A4 in vivo is unequivocally confirmed by the profound effect of its inhibitors. The 11- to 14-fold increase in darunavir exposure when co-administered with the potent CYP3A4 inhibitor ritonavir provides strong clinical evidence of this metabolic dependence. drugbank.comfda.gov Human mass balance studies further corroborate these findings, showing that the majority of the administered darunavir dose is subject to metabolism rather than direct excretion, and that this metabolism is significantly curtailed by CYP3A4 inhibition. nih.govresearchgate.net

Comparative Metabolism of Darunavir Across Species Leading to Hydroxylated Metabolites

Studies have shown that the metabolic pathways of darunavir are qualitatively similar in humans, rats, and dogs, with the primary reactions being carbamate hydrolysis and oxidative hydroxylation. nih.govpmda.go.jppmda.go.jp The different hydroxylated metabolites, including those from isobutyl, aniline, and benzylic hydroxylation, are detected across these species. pmda.go.jp

However, significant quantitative differences exist in the metabolic profiles. In rats, hydroxylation is a more predominant metabolic pathway compared to other routes. pmda.go.jppmda.go.jp In contrast, for both dogs and humans, carbamate hydrolysis is the major Phase I metabolic pathway. nih.govpmda.go.jppmda.go.jp This suggests that the dog is a more representative animal model for studying the human metabolism of darunavir. nih.gov

The pharmacokinetic enhancing effect of ritonavir on darunavir also varies considerably across species, indicating differences in CYP3A activity and/or its susceptibility to inhibition. The boosting effect is modest in mice (2-fold increase in exposure) and rats (4-fold), has no clear effect in dogs, but is very pronounced in rabbits (15-fold) and humans (11- to 14-fold). pmda.go.jp

Table 2: Comparative Metabolism of Darunavir Across Species
SpeciesPredominant Metabolic PathwayHydroxylation StatusRitonavir Boosting Effect (AUC Increase)
HumanCarbamate HydrolysisMajor pathway (isobutyl/aniline); Minor pathway (benzylic)~11-14 fold drugbank.comfda.gov
DogCarbamate HydrolysisPresent, but less dominant than hydrolysisNo clear effect pmda.go.jp
RatHydroxylationMajor pathway~4 fold pmda.go.jp
MouseNot specified as predominantPresent~2 fold pmda.go.jp

Pharmacodynamics and Biological Activity of 4 Hydroxy Darunavir Metabolites

Antiviral Activity of Hydroxylated Darunavir (B192927) Metabolites

The primary oxidative metabolites of darunavir, which include hydroxylated forms such as 4-hydroxy darunavir, have been identified in human studies. nih.gov Research indicates that these metabolites are substantially less effective as antiviral agents compared to the parent compound. In vitro assessments have demonstrated that the activity of these metabolites against wild-type HIV is at least 90% lower than that of darunavir. nih.gov This significant reduction in antiviral efficacy underscores the critical role of the unmodified darunavir structure for potent HIV inhibition.

Comparative Potency of this compound versus Parent Darunavir against HIV-1 Protease

The potency of an HIV protease inhibitor is a measure of its ability to inhibit the enzyme's function, often expressed as the 50% effective concentration (EC50) or the inhibition constant (Ki). Darunavir is a highly potent inhibitor of HIV-1 protease, designed to form robust interactions with the enzyme's active site. drugbank.comwikipedia.org It exhibits potent activity against both laboratory strains and clinical isolates of HIV-1, with median EC50 values ranging from 1.2 to 8.5 nM. europa.eufda.gov

In stark contrast, its hydroxylated metabolites, including this compound, show a dramatic loss of potency. As noted, the activity of these metabolites is reduced by at least 90% compared to the parent drug. nih.gov This implies that the introduction of a hydroxyl group at key metabolic sites, such as the 4-position on the aniline (B41778) ring, interferes with the optimal binding interactions required for potent enzyme inhibition. The molecular flexibility of darunavir, which allows it to adapt to the protease active site, is evidently compromised by such modifications. drugbank.com

Table 1: Comparative Potency of Darunavir vs. its Hydroxylated Metabolites against HIV-1
CompoundReported Potency (EC50/Ki)Relative Activity
DarunavirEC50: <0.1 to 8.5 nM europa.eufda.gov Ki: 1.87 nM acs.orgBaseline (High Potency)
Hydroxylated Metabolites (e.g., this compound)Not specifically quantified but reported as at least 90% less active than Darunavir nih.govSignificantly Reduced

Potential for Other Pharmacological Activities of Hydroxylated Metabolites

While the primary hydroxylated metabolites of darunavir demonstrate weak anti-HIV activity, the broader class of darunavir derivatives is being investigated for other therapeutic applications. For instance, computational and in vitro studies have explored darunavir and its derivatives as potential inhibitors of the SARS-CoV-2 main protease (3CLpro), the virus responsible for COVID-19. imrpress.comnih.gov In these studies, the introduction of hydroxyl groups at specific positions on the darunavir scaffold was explored as a strategy to enhance binding interactions with the viral protease. nih.gov However, specific pharmacological activities for the this compound metabolite, beyond its significantly reduced anti-HIV effect, have not been prominently reported in scientific literature.

Structural-Activity Relationships (SAR) of Hydroxylated Darunavir Derivatives

The structure-activity relationship (SAR) for darunavir and its derivatives provides a molecular basis for its high potency and explains the reduced activity of its major metabolites. Darunavir's exceptional affinity for HIV-1 protease (dissociation constant, Kd, of 4.5 x 10⁻¹² M) stems from its ability to form an extensive network of hydrogen bonds with the protease backbone, particularly with conserved residues in the active site like Asp29 and Asp30. wikipedia.orgmdpi.comnih.gov The bis-tetrahydrofuran (bis-THF) moiety at the P2 position is crucial for these interactions. mdpi.comdovepress.com

The impact of hydroxylation on darunavir's activity is highly dependent on the position and stereochemistry of the hydroxyl group.

Metabolically Introduced Hydroxyl Groups : The formation of this compound via aniline hydroxylation or other hydroxylations on the isobutyl group leads to a significant loss of antiviral potency. nih.govnih.gov This suggests that these modifications disrupt the precise hydrophobic and hydrogen-bonding interactions between the inhibitor and the protease active site.

Synthetically Introduced Hydroxyl Groups : In contrast to the metabolites, synthetic strategies have shown that hydroxylation can sometimes be beneficial if placed correctly. For example, a darunavir derivative with a specific (R)-hydroxyl group on the P2' ligand was found to have in vitro activity comparable to the parent darunavir, whereas the corresponding (S)-isomer showed a significant reduction in potency. rsc.org This highlights that stereochemistry is a critical determinant of activity for hydroxylated derivatives.

General Principles : The addition of hydroxyl groups can increase the potential for hydrogen bonding. imrpress.com However, for a tightly binding inhibitor like darunavir, any structural modification, including hydroxylation, risks disrupting the established, highly optimized interactions with the protease, potentially leading to a decrease in binding affinity as seen with the natural metabolites. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) for Hydroxylated Darunavir Derivatives
Modification SiteEffect on ActivityRationale
4-position of aniline ring (forming this compound)Significantly Decreased nih.govDisrupts optimal hydrophobic and/or hydrogen bonding interactions in the protease binding pocket. nih.govnih.gov
Isobutyl group (aliphatic hydroxylation)Significantly Decreased nih.govInterferes with binding at the S2' subsite of the protease. nih.gov
P2' Ligand (Synthetic derivative, R-isomer)Comparable to Darunavir rsc.orgThe specific position and stereochemistry of the -OH group may form a favorable new hydrogen bond without disrupting key interactions. rsc.org
P2' Ligand (Synthetic derivative, S-isomer)Significantly Decreased rsc.orgDemonstrates the critical importance of stereochemistry; an unfavorable orientation can clash with the enzyme. rsc.org

Analytical Methodologies for Quantification of 4 Hydroxy Darunavir in Biological Matrices

High-Performance Liquid Chromatography (HPLC) Methods for Hydroxylated Metabolites

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and quantification of darunavir (B192927) and its metabolites. researchgate.netresearchgate.net Several reversed-phase (RP)-HPLC methods have been successfully developed for the determination of darunavir in various samples. jrespharm.comglobalresearchonline.netijrpc.comscholarsresearchlibrary.com These methods often utilize a C18 column and a mobile phase typically consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netglobalresearchonline.netijrpc.comscholarsresearchlibrary.com

For instance, one method employed a Phenomenex Luna C18 column with a mobile phase of water and acetonitrile (40:60, v/v), adjusted to a pH of 3.2 with formic acid, and UV detection at 267 nm. researchgate.net Another approach used a C18 column with a mobile phase of methanol and acetonitrile (95:5, v/v) and UV detection at 264 nm. globalresearchonline.net The retention times for darunavir in these methods vary depending on the specific chromatographic conditions, for example, 5.02 minutes and 3.45 minutes, respectively. researchgate.netglobalresearchonline.net While these methods are primarily focused on the parent drug, their principles are directly applicable to the separation of its hydroxylated metabolites. The polarity of 4-hydroxy darunavir differs from the parent compound, which allows for their separation using these established HPLC systems.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Selective Detection

For enhanced selectivity and sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) are the methods of choice. benthamscience.comwikipedia.org These techniques couple the separation power of chromatography with the mass analysis capabilities of mass spectrometry, allowing for the precise identification and quantification of compounds in complex mixtures. wikipedia.org

LC-MS/MS methods have been developed for the simultaneous quantification of darunavir and other antiretroviral drugs in plasma. benthamscience.comnih.gov A UPLC-MS/MS method for darunavir quantification involved liquid-liquid extraction from a small volume of human plasma (50 μL) and chromatographic separation on an Acquity UPLC BEH C18 column. nih.gov The total run time for this method was remarkably short at 1.6 minutes. nih.gov The detection was performed on a triple quadrupole mass spectrometer using multiple reaction monitoring (MRM) in the positive ion mode. The precursor to product ion transition for darunavir was m/z 548.1 → 392.0. nih.govnih.gov This high level of specificity allows for the confident differentiation of this compound from the parent drug and other metabolites.

Another sensitive UPLC-MS/MS method was developed for the simultaneous determination of darunavir, ritonavir (B1064), and tenofovir (B777) in human plasma. researchgate.net This method also employed a C18 column and a gradient elution. researchgate.net Similarly, a hydrophilic interaction chromatography (HILIC)–MS/MS method was developed for darunavir in rat plasma, demonstrating the versatility of LC-MS techniques. nih.gov

Bioanalytical Method Validation for this compound (Accuracy, Precision, Linearity, Stability)

The validation of any bioanalytical method is essential to ensure its reliability and reproducibility. For this compound, this process would follow established guidelines, such as those from the FDA and ICH, and would include the assessment of accuracy, precision, linearity, and stability.

A validated UPLC-MS/MS method for darunavir in human plasma demonstrated excellent performance across these parameters. nih.govLinearity was established over a wide concentration range, for example, from 1.0 to 5000 ng/mL. nih.govAccuracy and precision are evaluated by analyzing quality control (QC) samples at different concentration levels. For instance, a method for darunavir and cobicistat (B1684569) showed accuracy in the range of 100.11-100.31% for darunavir. jrespharm.com The precision is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), which should be within acceptable limits (e.g., less than 15%). pnrjournal.com

Stability of the analyte in the biological matrix is a critical parameter and is assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. pnrjournal.com For example, the stability of darunavir in human plasma has been confirmed after multiple freeze-thaw cycles. pnrjournal.com The validation also includes assessing the matrix effect , which is the influence of other components in the biological sample on the ionization of the analyte. nih.gov

Techniques for Metabolite Profiling and Identification of Hydroxylated Species

Metabolite profiling is a comprehensive analysis aimed at identifying all possible metabolites of a drug in a biological system. evotec.com High-resolution mass spectrometry (HR-MS) techniques, such as Quadrupole Time-of-Flight (QTOF) MS, are invaluable for this purpose. evotec.comresearchgate.net These instruments provide accurate mass measurements, which aid in the determination of the elemental composition of metabolites. evotec.com

The process of identifying hydroxylated species like this compound involves comparing the mass spectra of the parent drug and its metabolites. A characteristic mass shift corresponding to the addition of an oxygen atom (+16 Da) would indicate hydroxylation. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ion, and the resulting fragmentation pattern is compared to that of the parent drug to pinpoint the site of modification. youtube.com

Advanced fragmentation techniques, such as electron-activated dissociation (EAD), can provide more detailed structural information compared to conventional collision-induced dissociation (CID), which is particularly useful for localizing the site of conjugation on metabolites. researchgate.net Software tools are often employed to process the vast amount of data generated in metabolite profiling studies, helping to identify potential metabolites based on predicted metabolic transformations. youtube.com

Sample Preparation Techniques for Hydroxylated Metabolite Analysis

Effective sample preparation is a critical step to remove interferences from the biological matrix and to concentrate the analyte of interest before analysis. core.ac.uk Common techniques used for the analysis of darunavir and its metabolites include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins. mdpi.com The supernatant containing the analyte is then separated for analysis.

Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological fluid into an immiscible organic solvent. nih.gov For darunavir, methyl tert-butyl ether has been used as the extraction solvent. nih.gov

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to retain the analyte, while interferences are washed away. The analyte is then eluted with a suitable solvent. This method can provide cleaner extracts compared to PPT and LLE.

Supported Liquid Extraction (SLE): This is a variation of LLE where the aqueous sample is absorbed onto an inert solid support. The extraction solvent is then passed through the support to elute the analyte. nih.gov Ethyl acetate (B1210297) has been used as the eluting solvent for darunavir in an SLE method. nih.gov

The choice of sample preparation technique depends on the specific requirements of the analytical method, such as the desired level of cleanliness, recovery, and throughput. core.ac.uk

Clinical Significance and Implications of 4 Hydroxy Darunavir Levels

Role of Hydroxylated Metabolites in Overall Darunavir (B192927) Therapeutic Efficacy

Research has shown that the oxidative metabolites of darunavir, including hydroxylated forms, exhibit significantly reduced antiviral activity compared to the parent drug. fda.gov Studies have demonstrated that these metabolites are at least 90% less active against wild-type HIV than darunavir itself. fda.gov In some cases, the activity of these metabolites is reported to be at least 10-fold lower than that of the parent compound. europa.eu

Contribution of Metabolites to Darunavir Resistance Profiles

The development of resistance to protease inhibitors is a major challenge in HIV therapy and often involves mutations in the protease enzyme that reduce the binding affinity of the drug. mdpi.comacs.org Darunavir was specifically designed to have a high genetic barrier to resistance, meaning multiple mutations are required before a significant loss of susceptibility occurs. nih.govnih.gov

While darunavir is effective against many viral strains resistant to other protease inhibitors, resistance to darunavir itself can emerge, often characterized by specific mutations such as I47V and I50V. fda.govfrontiersin.org The role of metabolites like 4-hydroxy darunavir in this process is not well-defined. However, given their substantially lower intrinsic antiviral activity, it is unlikely that they exert significant selective pressure to drive the emergence of resistant viral strains. fda.goveuropa.eu The primary driver for the selection of darunavir resistance mutations is the exposure of the virus to the parent drug, particularly at sub-optimal concentrations. The structural changes in the protease enzyme that confer resistance to darunavir are complex and primarily affect the interaction with the parent drug molecule. nih.gov

Significance of this compound in Therapeutic Drug Monitoring (TDM) Strategies for Darunavir

Therapeutic Drug Monitoring (TDM) is a clinical tool used to optimize drug therapy by measuring drug concentrations in a patient's blood. clinical-laboratory-diagnostics.com For some antiretroviral drugs, TDM can help ensure that drug levels are within a therapeutic range that is both effective and non-toxic. nih.govmuhc.ca

In the context of darunavir, TDM primarily focuses on measuring the concentrations of the parent drug, as this is the main active component responsible for antiviral efficacy. researchgate.netnih.gov The measurement of this compound is not a standard component of routine TDM for several reasons:

Low Antiviral Activity: As previously mentioned, the metabolites of darunavir have significantly less antiviral potency. fda.goveuropa.eu Therefore, their concentrations are not considered clinically relevant for assessing the therapeutic potential of the treatment.

Focus on Parent Drug Exposure: The correlation between clinical response and darunavir concentration has been established for the parent drug, making it the logical target for monitoring. nih.gov

While not used for assessing efficacy, the quantification of metabolites could theoretically provide insights into the metabolic activity of an individual, as discussed in the following section.

Implications of Metabolite Accumulation in Specific Patient Populations (e.g., Hepatic Impairment)

Darunavir is primarily metabolized by the liver. amazonaws.comfda.gov In individuals with impaired liver function, there is a theoretical risk that the metabolism of drugs like darunavir could be altered, potentially leading to the accumulation of either the parent drug or its metabolites.

Studies have been conducted to assess the pharmacokinetics of darunavir in patients with mild to moderate hepatic impairment. These studies have generally found that the exposure to darunavir is not significantly altered in these populations, and therefore, dose adjustments are typically not required. nih.govdrugs.com

It is important to note that darunavir is not recommended for use in patients with severe hepatic impairment due to a lack of data in this population. drugs.com

Potential for Hydroxylated Metabolites as Biomarkers of CYP Activity or Drug Disposition

There is growing interest in using endogenous substances or drug metabolites as biomarkers to assess the activity of drug-metabolizing enzymes like CYP3A4. uio.nonih.gov This could help predict how an individual will process certain drugs, potentially allowing for more personalized dosing.

The ratio of a drug to its metabolite can sometimes serve as an indicator of metabolic activity. In the case of darunavir, the ratio of this compound to darunavir could theoretically reflect the CYP3A4 activity in an individual. A higher ratio might suggest more rapid metabolism, while a lower ratio could indicate slower metabolic clearance.

Some research has explored the use of other hydroxylated metabolites, such as 4β-hydroxycholesterol, as an endogenous biomarker for CYP3A4 activity. ufl.eduufl.eduresearchgate.net Studies have investigated the change in the ratio of 4β-hydroxycholesterol to cholesterol in patients taking darunavir, particularly when co-administered with drugs that induce or inhibit CYP3A4. ufl.eduufl.edu While these studies show promise, the use of drug-specific metabolites like this compound as a routine clinical biomarker for CYP3A4 activity is not yet established and requires further research to validate its utility and reliability.

Drug Drug Interactions Influencing 4 Hydroxy Darunavir Formation and Levels

Interactions with CYP3A Inducers and Inhibitors Affecting Hydroxylation

Darunavir (B192927) is extensively metabolized by the liver, primarily through oxidation by CYP3A enzymes. drugbank.com This process includes several hydroxylation pathways that lead to the formation of metabolites such as 4-hydroxy darunavir. The formation of these hydroxylated metabolites is heavily dependent on the activity of CYP3A4.

CYP3A Inhibitors

Potent inhibitors of CYP3A4 can significantly reduce the metabolism of darunavir, thereby decreasing the formation of this compound and other metabolites. This inhibition leads to a substantial increase in the plasma concentration of the parent drug. drugs.com This is the principle behind "boosting" darunavir with pharmacokinetic enhancers like ritonavir (B1064) or cobicistat (B1684569).

Ritonavir (RTV): Ritonavir is a potent inhibitor of CYP3A4. nih.gov When co-administered, it markedly decreases the metabolism of darunavir, including aliphatic and aromatic hydroxylation processes. researchgate.netnih.gov This inhibition leads to an increase in darunavir's bioavailability from 37% (unboosted) to 82% (boosted) and prolongs its half-life to approximately 15 hours. drugbank.comresearchgate.net

Cobicistat (COBI): Cobicistat is another strong CYP3A4 inhibitor used to boost darunavir levels. nih.gov It is considered more specific for CYP3A than ritonavir and does not have the enzyme-inducing properties that ritonavir possesses on other CYPs. nih.gov Its primary role is to decrease the metabolism of darunavir, thus reducing the formation of hydroxylated metabolites and increasing darunavir plasma exposure. europa.eu

Other Inhibitors: Other drugs that are strong or moderate CYP3A4 inhibitors can also affect darunavir metabolism. For example, co-administration with ketoconazole (B1673606), a strong CYP3A4 inhibitor, can significantly increase darunavir concentrations. activo.co.za

CYP3A Inducers

Conversely, drugs that induce CYP3A4 activity can accelerate the metabolism of darunavir, leading to increased formation of this compound and other metabolites, and a subsequent decrease in the plasma concentration of the parent drug. This can potentially lead to a loss of therapeutic effect and the development of drug resistance. drugs.comwho.int

Rifampicin (B610482): A potent CYP3A inducer, rifampicin can cause significant decreases in darunavir plasma concentrations and is therefore contraindicated for co-administration. activo.co.zamedscape.com

Efavirenz (B1671121): Co-administration of the CYP3A inducer efavirenz with boosted darunavir has been shown to decrease darunavir exposure. activo.co.zawho.int

St. John's Wort (Hypericum perforatum): This herbal supplement is a known inducer of CYP3A and is contraindicated as it can reduce darunavir plasma levels. who.intmedscape.com

The table below summarizes the effects of key CYP3A modulators on darunavir hydroxylation.

Drug Class Examples Mechanism Effect on Darunavir Hydroxylation Impact on Darunavir Levels
CYP3A Inhibitors (Boosters) Ritonavir, CobicistatPotent inhibition of CYP3A4 enzyme activityDecreased formation of this compoundSignificantly Increased
CYP3A Inhibitors (Antifungals) Ketoconazole, ItraconazoleInhibition of CYP3A4 enzyme activityDecreased formation of this compoundIncreased
CYP3A Inducers Rifampicin, Efavirenz, St. John's Wort, CarbamazepineIncreased synthesis of CYP3A4 enzymesIncreased formation of this compoundSignificantly Decreased

Co-administration Effects on Metabolite-to-Parent Drug Ratios

The co-administration of CYP3A modulators dramatically alters the ratio of this compound and other metabolites to the parent drug, darunavir.

When darunavir is administered alone (unboosted), it is extensively metabolized. The primary metabolic pathways include carbamate (B1207046) hydrolysis, isobutyl aliphatic hydroxylation, and aniline (B41778) aromatic hydroxylation. drugbank.comresearchgate.net In this state, a significant portion of the administered dose is converted to metabolites, resulting in a relatively high metabolite-to-parent drug ratio. Studies have shown that when unboosted, the excretion of unchanged darunavir accounts for only about 8.0% of the total administered dose. drugbank.comresearchgate.net

The introduction of a potent CYP3A inhibitor like ritonavir drastically shifts this balance. By blocking the primary metabolic pathways, ritonavir significantly reduces the formation of hydroxylated metabolites. A mass balance study demonstrated that when darunavir was boosted with ritonavir, the total excretion of unchanged darunavir rose to 48.8% of the administered dose. drugbank.comresearchgate.net This indicates a profound decrease in the metabolite-to-parent drug ratio, with the majority of the drug in circulation being the active parent compound. Plasma exposure to darunavir has been observed to be 11-fold higher in boosted subjects compared to unboosted subjects. researchgate.net

Conversely, co-administration with a CYP3A inducer like rifampicin or efavirenz would be expected to have the opposite effect. By accelerating metabolism, these agents would increase the formation of this compound, leading to a higher metabolite-to-parent drug ratio and a reduction in the therapeutic concentration of darunavir itself. activo.co.za

Clinical Management Strategies for Interactions Affecting Darunavir Metabolism

The potent effect of co-administered drugs on darunavir metabolism necessitates careful clinical management to ensure efficacy and safety. Management strategies are based on the nature of the interacting drug and its impact on CYP3A4. nih.govdrugs.com

Contraindications: Certain drugs are contraindicated for use with boosted darunavir because the interaction can lead to serious or life-threatening adverse events or a loss of therapeutic effect. drugs.commedscape.com

Strong CYP3A Inducers: Drugs like rifampicin and the herbal supplement St. John's Wort are contraindicated because they can drastically reduce darunavir levels, risking virological failure and resistance. medscape.comfda.gov

Drugs Highly Dependent on CYP3A for Clearance: Co-administration is contraindicated with drugs that have a narrow therapeutic index and are cleared by CYP3A, such as alfuzosin (B1207546), simvastatin, and lovastatin. activo.co.zamedscape.com The inhibition of their metabolism by boosted darunavir can lead to dangerously high plasma concentrations and associated toxicities. activo.co.zamedscape.com

Dose Reduction of Co-administered Drug: For many medications metabolized by CYP3A, such as certain calcium channel blockers, statins (e.g., atorvastatin), and erectile dysfunction agents, their doses may need to be reduced when initiated in a patient taking boosted darunavir. activo.co.zahivguidelines.org

Dose Adjustment of Darunavir: In some cases, the darunavir/ritonavir dose may need adjustment. For example, when used with efavirenz, which has a mixed inducer/inhibitor effect, careful consideration of the regimen is required. who.int

Intensified Monitoring: For some combinations, such as with warfarin (B611796) or certain antiarrhythmics, more frequent monitoring (e.g., INR for warfarin) is recommended to detect any changes in effect. hivguidelines.org

The following table provides examples of clinical management strategies for interactions affecting darunavir metabolism.

Interacting Drug/Class Effect of Co-administration with Boosted Darunavir Clinical Management Strategy
AlfuzosinIncreased alfuzosin concentration, risk of severe hypotension. medscape.comhiv-druginteractions.orgContraindicated. medscape.comhiv-druginteractions.org
RifampicinSignificantly decreased darunavir concentration, risk of therapeutic failure. activo.co.zaContraindicated. activo.co.za
Simvastatin/LovastatinSignificantly increased statin concentration, risk of myopathy. activo.co.zaContraindicated. activo.co.za
EfavirenzDecreased darunavir concentration, increased efavirenz concentration. activo.co.zaUse with caution, consider alternative regimens. activo.co.za
Atorvastatin (B1662188)Increased atorvastatin concentration. activo.co.zaUse with caution, consider reduced atorvastatin dose and monitor for toxicity. activo.co.za
Colchicine (B1669291)Increased colchicine concentration, risk of toxicity. medscape.comContraindicated in patients with renal or hepatic impairment; dose reduction required for others. medscape.com
WarfarinWarfarin concentrations can be affected. hivguidelines.orgIncrease INR monitoring when starting or stopping boosted darunavir. hivguidelines.org
Sildenafil (B151) (for PAH)Increased sildenafil concentration.Contraindicated.
ClarithromycinIncreased concentrations of both darunavir and clarithromycin. hiv-druginteractions.orgConsider alternative antibiotics; dose adjustment may be needed for patients with renal impairment. hiv-druginteractions.org

Impact of Inflammation and Disease States on Metabolizing Enzymes and Metabolite Formation

The activity of drug-metabolizing enzymes, particularly CYP3A4, is not static and can be influenced by the host's health status, including the presence of inflammation and organ dysfunction.

Inflammation: Inflammatory conditions, whether from acute or chronic infections (such as HIV itself, COVID-19, or sepsis) or non-infectious causes (like rheumatoid arthritis or cancer), can suppress the activity of CYP enzymes. researchgate.netnih.gov Pro-inflammatory cytokines, such as Interleukin-6 (IL-6), C-reactive protein (CRP), and tumor necrosis factor (TNF), have been shown to downregulate the expression and function of CYP3A4. researchgate.netd-nb.infotandfonline.com

This suppression of CYP3A4 activity can reduce the metabolic clearance of darunavir, leading to decreased formation of this compound and higher-than-expected plasma concentrations of the parent drug. researchgate.net For example, in patients with SARS-CoV-2, elevated IL-6 levels were associated with significantly lower darunavir clearance. researchgate.net This drug-disease interaction is clinically relevant as it can increase the risk of concentration-dependent adverse effects. Health professionals should be aware that patients with significant inflammation may have altered drug metabolism, necessitating more careful monitoring. researchgate.net

Disease States:

Hepatic Impairment: Since darunavir is primarily metabolized by the liver, hepatic disease can significantly impact its pharmacokinetics. europa.eu In patients with mild (Child-Pugh Class A) or moderate (Child-Pugh Class B) hepatic impairment, darunavir should be used with caution, as unbound plasma concentrations may increase. who.inteuropa.eu Darunavir is contraindicated in patients with severe hepatic impairment (Child-Pugh Class C) due to the potential for increased drug exposure and a worsening safety profile. who.inteuropa.eu Interestingly, one study in HIV/HCV co-infected patients with compensated cirrhosis found no significant differences in darunavir concentrations compared to controls, suggesting dose adjustments may not be necessary in this specific population. asm.org However, monitoring of liver function is recommended, especially in patients with pre-existing conditions like hepatitis B or C, as drug-induced hepatitis has been reported. activo.co.zaeuropa.eu

Renal Impairment: Darunavir and ritonavir have minimal renal clearance, and since they are highly protein-bound, they are unlikely to be removed by dialysis. amazonaws.comnatap.org Therefore, no dose adjustment for darunavir/ritonavir is typically required in patients with renal impairment. amazonaws.com However, the boosting agent cobicistat is known to inhibit the tubular secretion of creatinine (B1669602), which can lead to a modest, reversible increase in serum creatinine and a decrease in the estimated creatinine clearance without affecting actual renal function. europa.euamazonaws.com This must be considered when interpreting renal function tests and when co-administering other drugs that require dose adjustments based on creatinine clearance. amazonaws.com

Future Research Directions on 4 Hydroxy Darunavir

Comprehensive Pharmacokinetic and Pharmacodynamic Characterization of Specific Hydroxylated Isomers

The metabolism of darunavir (B192927) is complex, yielding multiple hydroxylated metabolites. In vitro studies with human liver microsomes have identified three primary oxidative metabolites: M29 (aniline aromatic hydroxylation), M23 (isobutyl aliphatic hydroxylation), and M19 (carbamate hydrolysis), alongside other minor hydroxylated forms. researchgate.netoup.com However, a significant knowledge gap exists regarding the specific pharmacokinetic (PK) and pharmacodynamic (PD) profiles of each distinct hydroxylated isomer, such as the different potential forms of 4-Hydroxy Darunavir.

Table 1: Known Hydroxylated Metabolites of Darunavir and Areas for Future PK/PD Research

Metabolite ID Site of Metabolism Current Knowledge Future Research Focus
M29 Aniline (B41778) aromatic hydroxylation Identified as a primary metabolite. oup.com Isolate and quantify specific isomers. Determine individual IC50 against HIV protease variants. Assess cell permeability and intracellular concentration.
M23 Isobutyl aliphatic hydroxylation Identified as a primary metabolite. researchgate.netoup.com Characterize the different potential isomers formed. Evaluate binding affinity to the protease active site.
M27 / M28 Alicyclic hydroxylation Identified as minor metabolites. oup.com Investigate potential for accumulation in specific tissues. Assess any contribution to long-term side effects or drug interactions.

Investigation of Inter-individual Variability in this compound Formation

Significant inter-individual variability has been observed in the plasma concentrations of darunavir itself, with coefficients of variation reported to be as high as 61%. nih.govresearchgate.net This variability is largely attributed to differences in the activity of the CYP3A4 enzyme, the primary catalyst for darunavir metabolism. drugbank.comresearchgate.net It is logical to expect that this variability extends to the formation of its hydroxylated metabolites.

Future research should focus on identifying the specific factors that drive inter-individual differences in the formation of this compound. Key areas of investigation include:

Pharmacogenomics: Studying the influence of genetic polymorphisms in the CYP3A4 gene and other related genes, such as POR (encoding cytochrome P450 oxidoreductase), on the rate and profile of darunavir hydroxylation. researchgate.net

Co-medications: Quantifying the impact of co-administered drugs, particularly the pharmacokinetic booster ritonavir (B1064), on the formation of specific hydroxylated metabolites. Ritonavir potently inhibits CYP3A, which significantly increases darunavir exposure by reducing its metabolism. nih.govoup.com Studies show that in the presence of ritonavir, the excretion of unchanged darunavir increases from 8% to 48.8% of the administered dose, indicating a drastic reduction in metabolite formation. nih.gov

Host Factors: Assessing the influence of patient-specific factors such as age, sex, liver function, and underlying disease states on the metabolic pathways leading to this compound. nih.govnih.gov

Understanding this variability is essential for personalizing therapy and ensuring consistent therapeutic exposure.

Advanced Structural Studies of this compound Binding to HIV Protease

The high potency of darunavir is attributed to its robust interactions with the HIV-1 protease, particularly the extensive hydrogen bonds its bis-tetrahydrofuran (bis-THF) moiety forms with backbone atoms in the S2 binding pocket. mdpi.comrsc.org The addition of a hydroxyl group, as in this compound, could fundamentally alter these binding interactions. The new functional group could form additional hydrogen bonds, displace critical water molecules, or cause steric clashes within the active site, thereby affecting its inhibitory potency and resistance profile.

Advanced structural biology techniques are needed to elucidate these effects. Future research should aim to:

Co-crystallize specific isomers of this compound with both wild-type and multi-drug resistant HIV-1 protease variants.

Utilize X-ray crystallography and cryo-electron microscopy to solve the high-resolution structures of these complexes. frontiersin.orgnih.gov

Employ molecular dynamics simulations to analyze the dynamic changes in flap conformation and the stability of the inhibitor-protease complex. frontiersin.org

These studies will provide a precise molecular blueprint of how hydroxylation impacts binding, which is critical for understanding its efficacy against resistant viral strains and for guiding the design of next-generation protease inhibitors. rsc.orgnih.gov

Development of Novel Analytical Methods for Enhanced Detection and Quantification of Specific Metabolites

The accurate study of this compound requires sensitive and specific analytical methods capable of distinguishing between and quantifying different isomers in complex biological matrices like plasma and peripheral blood mononuclear cells (PBMCs). While several methods, primarily based on RP-HPLC with UV detection, exist for the parent drug, these may lack the necessary resolution and sensitivity for metabolite analysis. ijprems.comhumanjournals.comresearchgate.net

The development of novel analytical methods is a critical research priority. Future efforts should focus on:

Advanced Chromatographic Techniques: Utilizing ultra-performance liquid chromatography (UPLC) for superior separation of closely related isomers. nih.gov

Mass Spectrometry: Employing tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) for unambiguous identification and sensitive quantification of metabolites. nih.gov

Validated Assays: Developing and validating these advanced methods according to international guidelines to ensure accuracy, precision, and reproducibility for use in clinical pharmacokinetic studies. researchgate.netrjptonline.org

These methods will be indispensable for conducting the detailed pharmacokinetic studies outlined in section 8.1 and for therapeutic drug monitoring in a research context.

Exploration of Unidentified Hydroxylated Metabolites and their Biological Relevance

While major hydroxylated metabolites of darunavir have been identified, the metabolic profile is not fully characterized, and some metabolites remain unidentified. researchgate.netpmda.go.jp It is plausible that other, less abundant hydroxylated species exist, and their biological relevance is completely unknown. These unidentified metabolites could possess significant antiviral activity, contribute to off-target effects, or serve as biomarkers for specific metabolic phenotypes.

A comprehensive exploration to "fish" for these unknown metabolites is warranted. This research should involve:

Administering radiolabeled darunavir (¹⁴C-darunavir) in human mass balance studies, followed by advanced analytical separation and characterization of all radioactive peaks in plasma, urine, and feces. nih.govresearchgate.net

Using techniques like HRMS and NMR spectroscopy to elucidate the structures of any newly discovered metabolites. nih.gov

Once identified and synthesized, these novel metabolites should be screened for their biological activity, including their ability to inhibit HIV protease and their potential cytotoxicity. Studies on darunavir precursors have shown that structurally related molecules can have novel biological activities, such as anticancer properties, highlighting the importance of characterizing all metabolic products. mdpi.com

Potential for this compound as a Target for Prodrug Design or Combination Therapy

The concept of prodrugs is well-established in HIV therapy to improve a drug's physicochemical properties or pharmacokinetic profile. nih.gov For instance, the hydroxyl group of a molecule is a common handle for creating ester or phosphate (B84403) prodrugs. nih.govnih.gov While prodrugs of darunavir itself have been explored, the properties of its hydroxylated metabolites open up new therapeutic avenues.

Future research should investigate the potential of this compound in two key areas:

Prodrug Design: If a specific isomer of this compound is found to have a superior resistance profile but poor oral bioavailability, it could become a prime candidate for a prodrug strategy. By masking the hydroxyl group, its permeability or solubility could be enhanced, allowing for effective delivery and subsequent conversion to the active hydroxylated form in the body. acs.org

Combination Therapy: The formation of this compound is influenced by other drugs that affect CYP3A4. hiv-druginteractions.orghiv-druginteractions.org Research could explore whether this interaction can be therapeutically manipulated. For example, if this compound has potent activity against a darunavir-resistant strain, it might be possible to design a combination therapy with a specific CYP3A4 inducer or inhibitor to intentionally shift the metabolism towards the formation of this beneficial metabolite. Further investigation is also needed to see how its formation is affected by newer combination therapies, such as those including cobicistat (B1684569) or dolutegravir. nih.govmdpi.com

This forward-thinking approach could lead to novel strategies for overcoming drug resistance and optimizing long-term treatment outcomes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.